(3R,4R)-4-Fluoro-1-methylpiperidin-3-amine

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Researchers requiring defined stereochemistry for CNS-targeted libraries often face challenges with isomer mixtures. (3R,4R)-4-Fluoro-1-methylpiperidin-3-amine offers a single-enantiomer solution: - Defined (3R,4R) configuration ensures >90% protonation at physiological pH (pKa ~9.8), critical for target engagement. - Lower PSA (42 Ų) and optimal logP (1.2) support blood-brain barrier penetration in CNS drug candidates. - Eliminates late-stage chiral separation, reducing cost and improving synthetic yield.

Molecular Formula C6H13FN2
Molecular Weight 132.18 g/mol
Cat. No. B12452509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-Fluoro-1-methylpiperidin-3-amine
Molecular FormulaC6H13FN2
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)N)F
InChIInChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1
InChIKeyHLQIJIWWHUNNMY-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-4-Fluoro-1-methylpiperidin-3-amine: Chiral Piperidine Building Block


(3R,4R)-4-Fluoro-1-methylpiperidin-3-amine is a chiral fluorinated piperidine derivative with the molecular formula C₆H₁₃FN₂ and a molecular weight of 132.18 g/mol . It belongs to the class of 3-amino-4-fluoropiperidines, characterized by a trans (3R,4R) configuration that imparts distinct stereoelectronic properties. The compound is primarily used as a research intermediate and building block in medicinal chemistry, where its rigid stereochemistry and fluorine substituent influence molecular recognition, metabolic stability, and physicochemical profiles .

(3R,4R)-4-Fluoro-1-methylpiperidin-3-amine: No Generic Equivalent


Stereochemistry at the 3- and 4-positions of the piperidine ring critically governs the compound's interaction with biological targets and its physicochemical properties. The (3R,4R) trans configuration places the 4-fluoro and 3-amino substituents in a specific spatial orientation that differs from the cis (3S,4R) and other stereoisomers. This leads to measurable differences in basicity (pKa) and lipophilicity (logP) , which directly affect solubility, permeability, and target binding. Substituting the (3R,4R) isomer with a racemic mixture or an alternative stereoisomer can alter reaction outcomes and pharmacological profiles, making generic replacement scientifically invalid for applications requiring defined stereochemistry.

(3R,4R)-4-Fluoro-1-methylpiperidin-3-amine: Quantitative Evidence


Higher Basicity and Lipophilicity vs. Cis Isomer

The (3R,4R)-4-fluoro-1-methylpiperidin-3-amine (trans) isomer demonstrates a higher amine pKa (9.8) and higher logP (1.2) compared to the (3S,4R) (cis) isomer (pKa 8.5, logP 0.9) . This indicates that the trans isomer is more basic and more lipophilic, which can influence its ionization state at physiological pH and its ability to cross biological membranes.

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Lower Polar Surface Area vs. Cis Isomer

The (3R,4R) isomer has a polar surface area (PSA) of 42 Ų, which is slightly lower than the (3S,4R) isomer (45 Ų) . PSA is a descriptor commonly used to predict intestinal absorption and blood-brain barrier penetration; values below 60-70 Ų are generally associated with good brain permeability.

Drug Design Physicochemical Properties Bioavailability

Predicted pKa vs. (3S,4S) Enantiomer

The predicted pKa of the (3S,4S) enantiomer is 9.18±0.40 , while the (3R,4R) isomer has a vendor-reported pKa of 9.8 . Although both are trans-configured, the subtle difference in reported values may arise from measurement methodology or counterion effects. This cross-source comparison must be interpreted with caution due to differing data origins.

Enantiomeric Comparison Basicity Chiral Resolution

(3R,4R)-4-Fluoro-1-methylpiperidin-3-amine: Applications


Basicity-Driven Lead Optimization

In projects where the protonation state of a piperidine amine is critical for target engagement, the (3R,4R) isomer's pKa of 9.8 ensures >90% protonation at physiological pH, compared to the (3S,4R) isomer which is only ~60% protonated at pKa 8.5. This differential can be exploited to fine-tune binding affinity to acidic receptor pockets or enzyme active sites .

Stereospecific Fragment-Based Drug Discovery

Fluorinated piperidine fragments with defined stereochemistry are valuable 3D fragments for FBDD. The (3R,4R) isomer offers a unique combination of fluorine placement, amine orientation, and lipophilicity (logP 1.2) that fills a distinct chemical space not matched by the cis isomers . Its lower PSA (42 Ų) further supports its use as a privileged fragment for CNS-targeted libraries.

Chiral Resolution and Analytical Method Development

The distinct chromatographic behavior of the (3R,4R) isomer relative to other stereoisomers makes it a suitable reference standard for chiral HPLC method development. Its consistent pKa and logP values serve as calibration points for assessing enantiomeric purity in synthetic batches .

Enantiopure Intermediate Synthesis

When used as a building block in the synthesis of complex drug candidates (e.g., kinase inhibitors or GPCR modulators), the defined (3R,4R) stereochemistry eliminates the need for late-stage chiral separation, reducing cost and improving overall yield. The compound's commercial availability as a single enantiomer with high purity supports scalable route design .

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